molecular formula C18H14ClNO2 B11948768 5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide CAS No. 199458-98-5

5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide

Cat. No.: B11948768
CAS No.: 199458-98-5
M. Wt: 311.8 g/mol
InChI Key: BTSFFWWYOZLPID-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and an N-(4-methylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the furan ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-N-(4-chlorophenyl)-2-furamide
  • 5-(2-Chlorophenyl)-N-(4-methoxyphenyl)-2-furamide
  • 5-(2-Chlorophenyl)-N-(4-ethylphenyl)-2-furamide

Uniqueness

5-(2-Chlorophenyl)-N-(4-methylphenyl)-2-furamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

199458-98-5

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(4-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H14ClNO2/c1-12-6-8-13(9-7-12)20-18(21)17-11-10-16(22-17)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,21)

InChI Key

BTSFFWWYOZLPID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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